molecular formula C20H20N2O5S B2553301 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 922661-83-4

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2553301
M. Wt: 400.45
InChI Key: ZEKOPBKYGCYASX-UHFFFAOYSA-N
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Description

The compound "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide" is a member of the benzothiazole and benzamide families, which are known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their antitumor properties and other biological activities. For instance, a series of 2-phenylbenzothiazoles, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has been synthesized and shown to possess potent antiproliferative activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves the reaction of o-aminothiophenol dis

Scientific Research Applications

Tyrosinase Inhibition and Antimelanogenesis

Compounds related to the thiazole derivatives have been synthesized and evaluated for their tyrosinase inhibitory effects, a critical factor in antimelanogenesis. The study by Ha et al. (2012) details the synthesis of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives showing significant inhibitory activity, suggesting potential applications in treatments targeting hyperpigmentation and related conditions (Ha et al., 2012).

Antibacterial and Anticancer Properties

Further, thiazole derivatives have been reported for their promising antibacterial and anticancer activities. Palkar et al. (2017) synthesized a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, showing significant activity against various bacterial strains and non-cytotoxic concentrations towards mammalian cell lines, indicating a potential for antibacterial applications (Palkar et al., 2017).

Fluorescent Chemosensor for Metal Ion Detection

Additionally, novel thiazole derivatives have been developed as fluorescent chemosensors for metal ions, as reported by Salman A. Khan (2020). These derivatives, including pyrazoline-based heterocyclic D-π-A chromophores, have shown efficacy in detecting Fe3+ ions, highlighting their application in environmental monitoring and bioimaging (Salman A. Khan, 2020).

Synthesis and Structural Analysis

The structural and synthetic approaches toward thiazole derivatives provide a foundational understanding for creating more complex molecules with tailored biological activities. For instance, the synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles described by Vovk et al. (2010) demonstrates the versatility of thiazole derivatives in chemical synthesis, offering pathways for generating compounds with specific properties (Vovk et al., 2010).

Future Directions

The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are constantly being synthesized and evaluated for their biological activity . This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new medicinal agents.

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-12-8-9-16(25-2)14(10-12)15-11-28-20(21-15)22-19(23)13-6-5-7-17(26-3)18(13)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKOPBKYGCYASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

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